

understanding the molecular targets of Englerin A

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An In-Depth Technical Guide to the Molecular Targets of Englerin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Englerin A, a guaiane sesquiterpene isolated from the bark of the East African plant Phyllanthus engleri, has garnered significant attention in the scientific community for its potent and selective cytotoxic activity against renal cancer cells.[1][2] This technical guide provides a comprehensive overview of the molecular targets of **Englerin A**, detailing its mechanism of action, associated signaling pathways, and the experimental methodologies used to elucidate these findings. The information presented is intended to serve as a valuable resource for researchers and professionals involved in oncology, pharmacology, and drug development.

Primary Molecular Targets: TRPC4 and TRPC5 Channels

The primary molecular targets of **Englerin A** have been identified as the transient receptor potential canonical (TRPC) channels, specifically TRPC4 and TRPC5.[3][4][5][6] **Englerin A** acts as a potent and selective agonist of these channels, which are non-selective cation channels permeable to Ca²⁺ and Na⁺.[3][5][6] The activation of TRPC4 and TRPC5 by **Englerin A** is direct and occurs through a high-affinity extracellular binding site.[3][5]



Studies have shown that the expression of TRPC4 is both necessary and sufficient for **Englerin A**-induced growth inhibition in cancer cell lines.[4] Furthermore, **Englerin A** has been found to activate heteromeric channels formed by TRPC4 and TRPC1.[5][7] While **Englerin A** potently activates TRPC4 and TRPC5, it does not affect other TRP channels such as TRPC3, TRPC6, TRPM2, or TRPV4.[5]

Quantitative Data: Potency of Englerin A

The potency of **Englerin A** in activating TRPC4 and TRPC5 channels and its cytotoxic effects on cancer cell lines have been quantified in several studies. The following tables summarize these key quantitative findings.

| Target | Parameter | Value | Cell Line/System |
|--------------------|-----------|---------|--|
| TRPC4 | EC50 | 11.2 nM | HEK 293 cells over- expressing human TRPC4 |
| TRPC5 | EC50 | 7.6 nM | HEK 293 cells over- expressing human TRPC5 |
| Endogenous TRPC4/5 | EC50 | 10 nM | A498 renal cancer cells |

Table 1: Potency of **Englerin A** on TRPC4 and TRPC5 Channels. EC₅₀ values represent the concentration of **Englerin A** required to elicit 50% of the maximal response (channel activation or calcium influx). Data sourced from[3][5].

| Cell Line | Cancer Type | Parameter | Value |
|------------------------------------|-----------------|------------------|---------|
| A-498 | Renal Carcinoma | GI ₅₀ | < 20 nM |
| Various Renal Cancer Cell Lines | Renal Carcinoma | Gl50 | 1-87 nM |

Table 2: Cytotoxic Activity of **Englerin A** on Renal Cancer Cell Lines. GI₅₀ represents the concentration of **Englerin A** required to inhibit cell growth by 50%. Data sourced from[1].



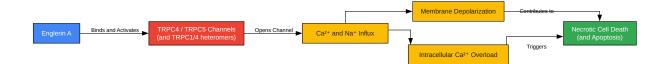
Mechanism of Action and Signaling Pathways

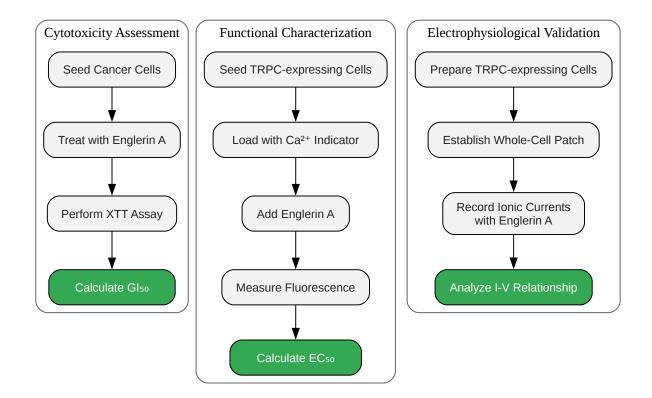
The binding of **Englerin A** to TRPC4 and TRPC5 channels triggers a cascade of events leading to cancer cell death. The activation of these channels results in a significant influx of Ca²⁺ and Na⁺ into the cell.[8][9] This influx of cations leads to membrane depolarization and an overload of intracellular calcium.[4][8] The sustained elevation of intracellular Ca²⁺ is a key factor in initiating necrotic cell death.[8] In addition to necrosis, **Englerin A** has also been reported to induce caspase-independent apoptosis and autophagy in some cancer cell lines, although autophagy is suggested to be a survival mechanism that ultimately fails.[2]

Recent studies using cryo-electron microscopy have revealed that **Englerin A** binds to a conserved lipid binding site between the transmembrane domains of adjacent TRPC5 subunits. [10] This binding induces conformational changes in the pore helices, leading to a pre-open state of the channel.[10]

Signaling Pathway Diagram







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References

- 1. m.youtube.com [m.youtube.com]
- 2. urotoday.com [urotoday.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. (–)-Englerin A is a potent and selective activator of TRPC4 and TRPC5 calcium channels PMC [pmc.ncbi.nlm.nih.gov]
- 6. Englerin A Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation | PLOS One [journals.plos.org]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Cytotoxicity Assay Protocol [protocols.io]
- 9. m.youtube.com [m.youtube.com]
- 10. biorxiv.org [biorxiv.org]
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